N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide
Description
Properties
CAS No. |
646039-64-7 |
|---|---|
Molecular Formula |
C12H6ClF6NO2S2 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H6ClF6NO2S2/c13-9-1-2-10(23-9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H |
InChI Key |
PQULGZQSQLHCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation Reaction
The synthesis begins with the preparation of 5-chlorothiophene-2-sulfonyl chloride, a key intermediate. A validated industrial method involves reacting 2-chlorothiophene with sulfuryl chloride (SOCl) in the presence of DMF and sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where DMF acts as a catalyst to generate the reactive chlorosulfonation agent.
-
A mixture of DMF (1.00 mol) and sulfuryl chloride (1.00 mol) is stirred at 25°C for 30 minutes.
-
Sulfuric acid (0.025 mol) is added dropwise, followed by heating to 70–90°C.
-
2-Chlorothiophene (0.5 mol) is added dropwise, and the reaction is stirred for 2–4 hours.
-
The crude product is isolated via distillation or solvent extraction, yielding 78–82% pure 5-chlorothiophene-2-sulfonyl chloride.
Mechanistic Insight:
Sulfuryl chloride reacts with DMF to form a chlorosulfonyl intermediate, which electrophilically attacks the electron-rich thiophene ring at the 5-position due to the directing effect of the sulfur atom. The chlorine substituent at the 2-position further deactivates the ring, ensuring regioselective sulfonation.
Optimization of Reaction Conditions
Critical parameters include temperature, stoichiometry, and catalyst loading. Elevated temperatures (70–90°C) enhance reaction rates but may promote side reactions such as oxidation. Excess sulfuryl chloride (2:1 molar ratio relative to thiophene) ensures complete conversion, while sulfuric acid boosts electrophilicity by protonating intermediates.
Preparation of 3,5-Bis(trifluoromethyl)aniline
3,5-Bis(trifluoromethyl)aniline serves as the amine component. Commercial availability simplifies procurement, but laboratory-scale synthesis involves:
-
Nitration of 1,3-bis(trifluoromethyl)benzene followed by reduction of the nitro group.
-
Direct amination via Buchwald-Hartwig coupling, though this method is less common due to cost.
Coupling Reaction to Form N-[3,5-Bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide
Direct Amination of Sulfonyl Chloride
The most efficient method involves reacting 5-chlorothiophene-2-sulfonyl chloride with 3,5-bis(trifluoromethyl)aniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions.
-
Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.0 equiv) and 3,5-bis(trifluoromethyl)aniline (1.1 equiv) in anhydrous THF.
-
Add triethylamine (2.0 equiv) to scavenge HCl.
-
Stir at 0–25°C for 4–12 hours.
-
Isolate the product via filtration or aqueous workup, achieving yields of 70–85%.
Reaction Table:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Base | Triethylamine | 85 |
| Temperature | 25°C | 78 |
Alternative Coupling Methods
Thiocarbonyldiimidazole (TCDI)-mediated coupling offers an alternative route, particularly for acid-sensitive substrates. This method avoids sulfonyl chloride intermediates by directly activating sulfonic acids.
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React 5-chlorothiophene-2-sulfonic acid with TCDI to form the imidazolide intermediate.
-
Treat with 3,5-bis(trifluoromethyl)aniline in the presence of a base.
-
Yield: 65–75%, lower than the sulfonyl chloride route due to additional steps.
Purification and Characterization
Crude sulfonamide is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Purity is assessed by HPLC (>98%) and NMR spectroscopy.
Analytical Data:
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide bond can undergo hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and aromatic amines.
Key Observations :
-
The trifluoromethyl groups stabilize the phenyl ring against electrophilic substitution, directing reactivity toward the sulfonamide and thiophene moieties .
-
Hydrolysis is critical for metabolic degradation studies in medicinal chemistry .
Substitution Reactions
The chlorine atom on the thiophene ring and the sulfonamide group participate in nucleophilic substitution reactions.
Thiophene Chlorine Substitution
The electron-withdrawing effects of the sulfonamide and trifluoromethyl groups activate the thiophene ring for nucleophilic aromatic substitution (SNAr).
Sulfonamide Nitrogen Substitution
The sulfonamide nitrogen can undergo alkylation or acylation under specific conditions.
Key Observations :
-
Substitution at the thiophene chlorine proceeds via a two-step SNAr mechanism, facilitated by the electron-deficient aromatic system .
-
Steric hindrance from the bulky trifluoromethyl groups limits reactivity at the phenyl ring .
Oxidation Reactions
The sulfur atom in the sulfonamide group can be oxidized to higher oxidation states.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C, 4 h | N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonic acid | |
| Potassium permanganate (KMnO₄) | H₂O, 90°C, 3 h | 5-Chlorothiophene-2,3-dione + 3,5-bis(trifluoromethyl)benzenesulfonic acid |
Key Observations :
-
Oxidation to sulfonic acids increases water solubility, which is relevant for pharmaceutical applications .
-
Over-oxidation of the thiophene ring may lead to ring-opening products.
Complexation and Coordination Chemistry
The sulfonamide group can act as a ligand for metal ions, forming coordination complexes.
| Metal Salt | Conditions | Products | References |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT, 2 h | [Cu(L)₂]·2H₂O (L = deprotonated sulfonamide) | |
| Zn(II) chloride | Ethanol, reflux, 6 h | [Zn(L)Cl₂] |
Key Observations :
-
Deprotonation of the sulfonamide NH group enables chelation with transition metals .
-
Such complexes are studied for catalytic or antibacterial properties .
Biological Activity and Reactivity
While primarily a chemical analysis, the compound’s bioactivity is linked to its reactivity:
Scientific Research Applications
Synthetic Routes
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide involves several steps:
- Starting Materials: The synthesis typically begins with the preparation of the 3,5-bis(trifluoromethyl)phenyl precursor through a Grignard reaction with appropriate bromides.
- Reaction Conditions: The synthetic route may include various steps such as chlorination and sulfonation under controlled conditions to achieve high yields and purity.
Industrial Production
In industrial settings, optimized reaction conditions are employed to ensure efficient production. This may involve advanced catalysts and purification techniques to isolate the final product effectively.
Chemistry
This compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic transformations. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for synthetic chemists .
Biology
The compound's unique structure allows for potential applications in biological research. It can be used to study biological interactions and pathways due to its ability to inhibit specific biochemical processes. The trifluoromethyl groups enhance its electron-withdrawing properties, making it a potent candidate for further investigation in drug discovery .
Medicine
Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest that it may act as an inhibitor in certain biochemical pathways relevant to disease mechanisms. Its role in developing new pharmaceuticals targeting resistant bacterial strains or other diseases is being investigated .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in high-performance materials .
Case Studies
- Antimicrobial Activity : A study explored the compound's efficacy against resistant strains of Klebsiella pneumoniae. Results indicated that derivatives of thiophene sulfonamides exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacteria .
- Drug Development : Ongoing research focuses on utilizing this compound as an intermediate in synthesizing novel drugs, particularly anticoagulants similar to rivaroxaban. Its structural properties enable modifications that could lead to new therapeutic agents with enhanced efficacy and safety profiles .
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its electron-withdrawing properties, making it a potent inhibitor in certain biochemical pathways. The sulfonamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Key Observations :
Functional Group Diversity: The target compound’s sulfonamide group differs from the phthalimide in and the thiourea in . Sulfonamides are known for hydrogen-bonding capacity and enzyme inhibition (e.g., carbonic anhydrase), whereas thioureas often exhibit metal-binding properties . The bis(trifluoromethyl)phenyl group is shared with the thiourea derivative (), suggesting shared applications in agrochemicals or pharmaceuticals where fluorinated motifs improve stability .
Impact of Halogenation :
- The 5-chloro substituent on the thiophene ring (target compound) and the 3-chloro on the phthalimide () both introduce steric and electronic effects. However, the thiophene’s aromaticity may confer distinct reactivity compared to the phthalimide’s cyclic imide structure .
Molecular Weight and Solubility :
Physicochemical and Reactivity Trends
- Lipophilicity : The trifluoromethyl groups in the target compound and thiourea derivative () enhance lipid solubility, favoring blood-brain barrier penetration in drug design .
- Thermal Stability : The phthalimide () exhibits high thermal stability (critical for polymers), whereas the sulfonamide’s stability remains uncharacterized .
- Synthetic Complexity: The target compound’s bis(trifluoromethyl)phenyl group may require specialized fluorination techniques, increasing synthesis costs compared to non-fluorinated analogs .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide, with CAS number 646039-64-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer and antimicrobial effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNOS. The compound features a thiophene ring substituted with a sulfonamide group and trifluoromethyl phenyl moieties, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiophene and sulfonamide can inhibit the proliferation of cancer cells through various pathways.
This compound may exert its anticancer effects by:
- Inducing Apoptosis : Similar compounds have been found to activate apoptotic pathways in cancer cells.
- Inhibiting Tumor Growth : In vivo studies indicated that related compounds can significantly reduce tumor size in models of liver cancer by targeting specific signaling pathways such as STAT3 and HNF 4α .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties. Trifluoromethyl groups have been associated with enhanced antibacterial activity against various pathogens.
Minimum Inhibitory Concentration (MIC)
A comparative analysis of MIC values for related compounds indicates that those with trifluoromethyl substitutions demonstrate potent antibacterial effects:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 4.88 |
| Compound B | B. mycoides | 10.0 |
| This compound | TBD |
Case Studies
- Study on Liver Cancer Cells : A study involving liver cancer cell lines (HepG2, Hep3B) showed that treatment with related compounds led to significant growth inhibition and apoptosis induction at concentrations ranging from 1 to 10.8 µM over various time periods .
- Antibacterial Efficacy : A recent investigation highlighted the effectiveness of similar thiophene derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for preparing N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 5-chlorothiophene-2-sulfonyl chloride with 3,5-bis(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (e.g., anhydrous solvents, 0–5°C for initial mixing, followed by room-temperature stirring) are critical to avoid side reactions and ensure high yields .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR (¹H, ¹³C, ¹⁹F): To confirm the substitution pattern of the trifluoromethyl groups and chlorothiophene moiety.
- X-ray crystallography: Resolves bond lengths, angles, and crystal packing (e.g., sulfonamide S–N bond length ~1.63 Å) .
- IR spectroscopy: Identifies sulfonamide S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹).
Q. What biological assays are commonly used to evaluate its pharmacological potential?
- In vitro enzyme inhibition assays: Target enzymes like carbonic anhydrase or kinases.
- Antimicrobial testing: MIC (minimum inhibitory concentration) against bacterial/fungal strains.
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do electronic effects of 3,5-bis(trifluoromethyl)phenyl substituents influence reactivity in sulfonamide synthesis?
The strong electron-withdrawing nature of CF₃ groups increases the electrophilicity of the sulfonyl chloride intermediate, accelerating nucleophilic attack by the aniline. However, steric hindrance from the bulky substituents may reduce reaction efficiency, requiring optimized stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine ratio) .
Q. What computational methods are used to predict the compound’s binding affinity to biological targets?
- Molecular docking: Models interactions with protein active sites (e.g., COX-2 or EGFR kinases).
- DFT calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or cell line specificity. Systematic meta-analysis with standardized protocols (e.g., fixed IC₅₀ measurement criteria) and structural analogs (e.g., replacing Cl with F on thiophene) can clarify structure-activity relationships .
Methodological Notes
- Synthesis Optimization: Use Schlenk techniques for moisture-sensitive intermediates. Monitor reactions via TLC (eluent: EtOAc/hexane 3:7) .
- Crystallography: Co-crystallize with DMSO to improve crystal quality for X-ray analysis .
- Bioactivity Validation: Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) to benchmark results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
